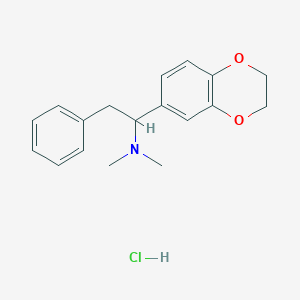
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane
描述
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers known for their high reactivity due to ring strain. The presence of a trifluoromethyl group and a phenoxy group in this compound makes it particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenol derivative, which is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl group.
Epoxidation: The resulting intermediate is then subjected to epoxidation conditions. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and more efficient catalysts.
化学反应分析
Types of Reactions
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Oxidation: Often performed using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Yields various substituted alcohols, ethers, or amines.
Reduction: Produces the corresponding diol.
Oxidation: Results in more highly oxidized compounds, potentially including carboxylic acids or ketones.
科学研究应用
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential use in drug development, particularly due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane involves its high reactivity due to the strained epoxide ring. This allows it to readily react with nucleophiles, leading to ring-opening reactions. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting its binding to molecular targets and pathways.
相似化合物的比较
Similar Compounds
®-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane: The enantiomer of the compound, which may have different reactivity and biological activity.
2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane: The racemic mixture of both enantiomers.
2-((2-Methylphenoxy)methyl)oxirane: A similar compound without the trifluoromethyl group, which can be used to study the effect of the trifluoromethyl group on reactivity and biological activity.
Uniqueness
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane is unique due to its chiral nature and the presence of the trifluoromethyl group
属性
IUPAC Name |
2-[[2-(trifluoromethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-4-9(8)15-6-7-5-14-7/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCRMVILALALDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504571 | |
| Record name | 2-{[2-(Trifluoromethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4698-95-7, 134598-04-2 | |
| Record name | 2-[[2-(Trifluoromethyl)phenoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[2-(Trifluoromethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



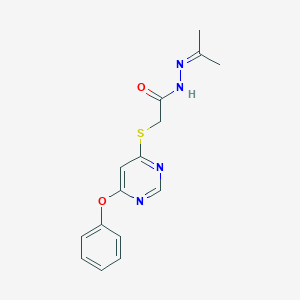



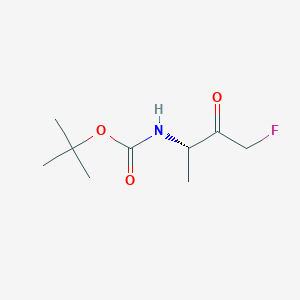


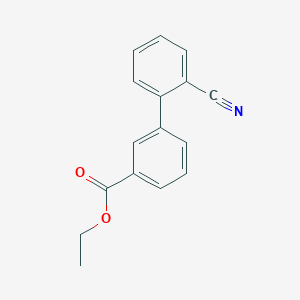
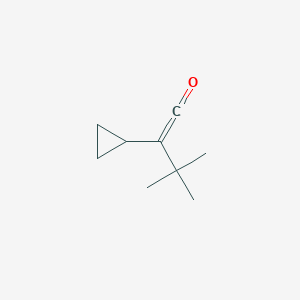
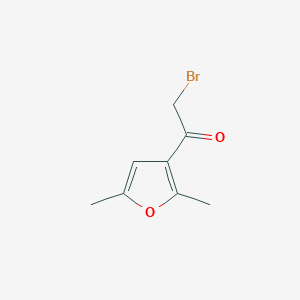
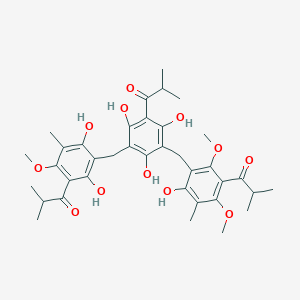
![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)
